

the biological function of the MYST family of histone acetyltransferases

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An In-depth Technical Guide on the Biological Function of the MYST Family of Histone Acetyltransferases

Introduction to the MYST Family

The MYST family of histone acetyltransferases (HATs) represents a crucial class of enzymes involved in the epigenetic regulation of gene expression and other DNA-templated processes. Named after its founding members—MOZ, Ybf2/Sas3, Sas2, and TIP60—this family is characterized by a highly conserved MYST domain of approximately 240 amino acids, which includes a C2HC-type zinc finger and a classic acetyl-CoA binding motif. MYST proteins are unique among HATs due to their distinct catalytic mechanism and their assembly into large, multi-subunit complexes that are essential for their function and substrate specificity. These enzymes play fundamental roles in a wide array of cellular processes, including DNA damage repair, transcription, and DNA replication, and their dysregulation is frequently implicated in human diseases, most notably cancer.

Core Biological Functions and Catalytic Mechanism

The biological functions of MYST HATs are intrinsically linked to their ability to acetylate both histone and non-histone proteins, thereby altering chromatin structure and influencing protein function.

Transcriptional Regulation

A primary function of MYST proteins is the regulation of gene transcription. By acetylating specific lysine residues on histone tails, particularly H4K16, H3K4, and H3K14, they neutralize the positive charge of the lysine, which is thought to weaken the interaction between histones and DNA. This "opening" of the chromatin structure allows for the recruitment of transcription factors and the transcriptional machinery, leading to gene activation. For instance, the Mof (males absent on the first) protein in *Drosophila* is responsible for the majority of H4K16 acetylation, a mark predominantly found on active genes. In humans, the hMOF complex is a key regulator of genes involved in cell cycle progression and apoptosis. Similarly, TIP60 (Tat-interactive protein 60 kDa) acts as a coactivator for various transcription factors, including the androgen receptor and c-Myc, by acetylating histones at their target gene promoters.

DNA Damage Response and Repair

Several members of the MYST family are integral components of the DNA damage response (DDR). Upon DNA damage, particularly double-strand breaks (DSBs), TIP60 is rapidly recruited to the site of damage. There, it plays a critical role in the activation of the ATM (ataxia-telangiectasia mutated) kinase, a master regulator of the DDR. TIP60-mediated acetylation of ATM is a key step in its autophosphorylation and subsequent activation. Activated ATM then phosphorylates a plethora of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. TIP60 also directly acetylates histone H2AX, which is essential for the recruitment of repair factors to the damaged chromatin.

DNA Replication

MYST proteins also contribute to the regulation of DNA replication. HBO1 (histone acetyltransferase binding to ORC1) is recruited to origins of replication through its interaction with the origin recognition complex (ORC). HBO1-mediated acetylation of histone H4 is thought to be important for the loading of the minichromosome maintenance (MCM) complex, a critical step in licensing origins for replication. This function ensures that DNA replication is initiated only once per cell cycle.

Catalytic Mechanism

The catalytic mechanism of MYST HATs is distinct from that of other HAT families. It is proposed to involve a "hit-and-run" or Theorell-Chance mechanism. In this model, acetyl-CoA first binds to the enzyme, followed by the histone substrate. The acetyl group is then transferred directly from acetyl-CoA to the lysine residue. A conserved glutamate residue within

the MYST domain acts as a general base, abstracting a proton from the lysine's ϵ -amino group to facilitate its nucleophilic attack on the acetyl-CoA thioester carbonyl.

Quantitative Data Summary

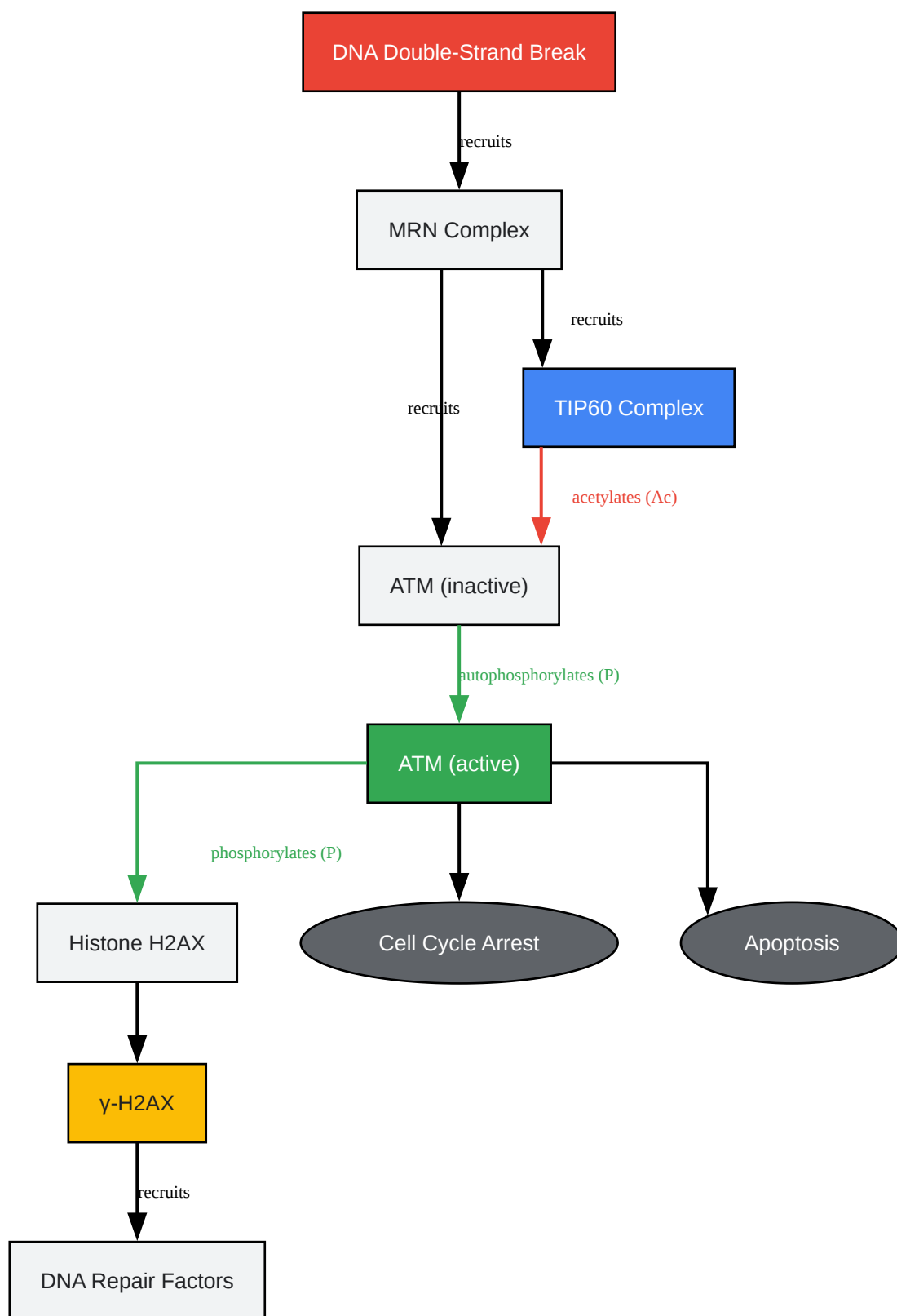
The following tables summarize key quantitative data related to the enzymatic activity and inhibition of MYST family HATs.

Enzyme	Substrate	Apparent Km (μ M)	kcat (s ⁻¹)	Reference
hMOF	H4 (1-20) peptide	4.3	0.041	
TIP60	H4 (1-24) peptide	1.8	0.13	
ScSas2	H4 (1-28) peptide	1.3	0.015	
hMOF	Acetyl-CoA	0.4	-	
TIP60	Acetyl-CoA	0.2	-	

Inhibitor	Target Enzyme	IC50 (μ M)	Reference
MG149	hMOF	~10	
NU9056	TIP60	0.19	
Anacardic Acid	hMOF	~5	
Anacardic Acid	TIP60	~8	

Signaling Pathways and Experimental Workflows

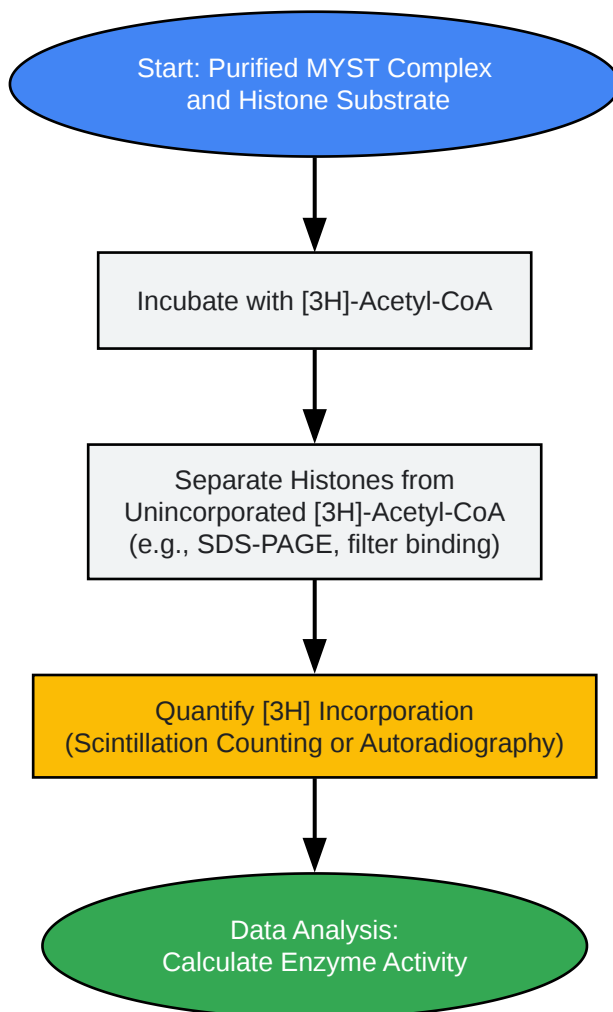
Signaling Pathway Diagrams



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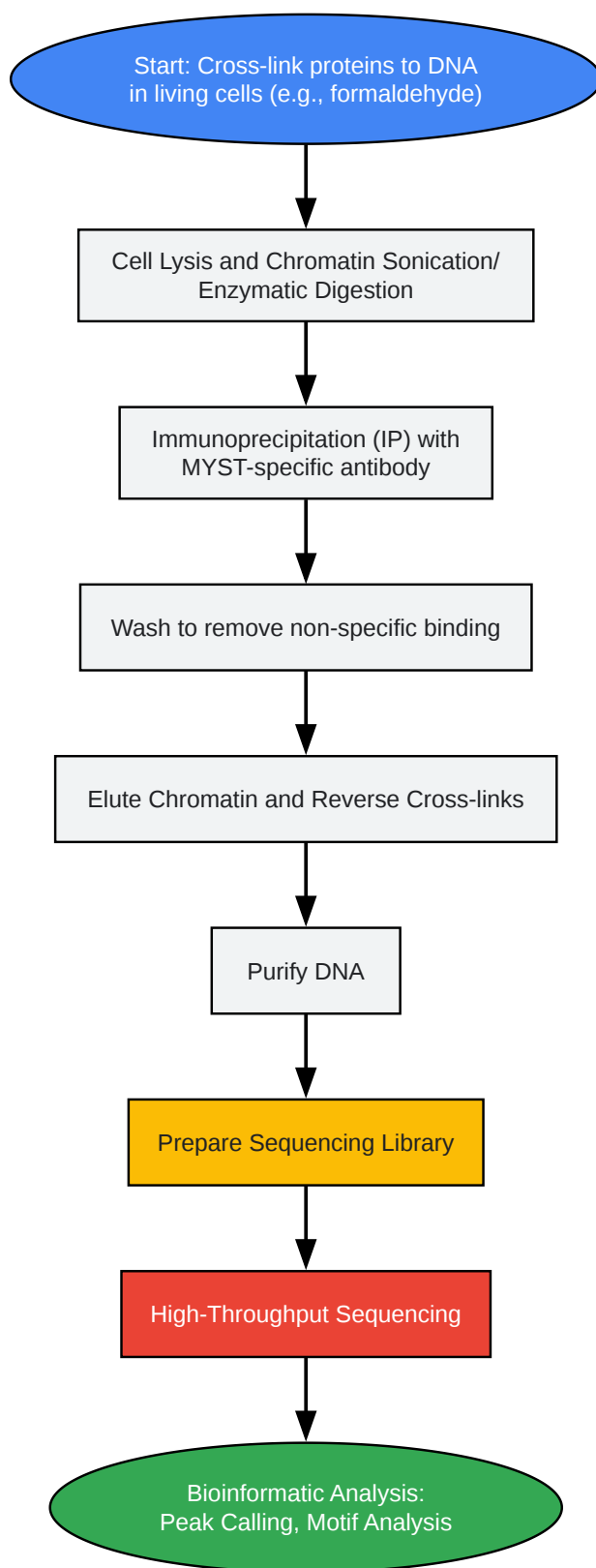
Caption: Role of TIP60 in the DNA Damage Response Pathway.

Experimental Workflow Diagrams



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Caption: Workflow for a radioactive histone acetyltransferase (HAT) assay.



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Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

Detailed Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted for measuring the activity of a purified MYST family HAT complex.

Materials:

- Purified MYST HAT complex (e.g., TIP60, hMOF)
- Histone octamers or peptide substrates (e.g., H4 peptide)
- [3H]-Acetyl-Coenzyme A
- HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Stop Solution (e.g., 2x Laemmli buffer for SDS-PAGE)
- P81 phosphocellulose filter paper (for filter binding assay)
- Scintillation fluid and counter

Protocol:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 μ L reaction, add:
 - 10 μ L of 2x HAT Assay Buffer
 - 2 μ L of histone substrate (to a final concentration of 1-10 μ M)
 - X μ L of purified MYST complex (amount to be optimized empirically)
 - X μ L of nuclease-free water to bring the volume to 18 μ L.
- Initiate Reaction: Add 2 μ L of [3H]-Acetyl-CoA (to a final concentration of 0.1-1 μ M) to start the reaction.

- Incubation: Incubate the reaction at 30°C for 15-60 minutes. The time should be within the linear range of the enzyme activity.
- Stop Reaction:
 - For SDS-PAGE analysis: Add 20 µL of 2x Laemmli buffer. Boil at 95°C for 5 minutes. Run on an SDS-PAGE gel, stain with Coomassie Blue, and visualize the incorporated radioactivity by autoradiography.
 - For filter binding assay: Spot 15 µL of the reaction mixture onto a P81 filter paper. Wash the filter 3 times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0). Air dry the filter.
- Quantification: Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the basic steps for performing ChIP to identify the genomic localization of a MYST protein.

Materials:

- Cells expressing the MYST protein of interest
- Formaldehyde (37%)
- Glycine
- Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
- Antibody specific to the MYST protein of interest
- Protein A/G magnetic beads
- Wash Buffers (low salt, high salt, LiCl wash)

- Elution Buffer (1% SDS, 0.1 M NaHCO₃)
- RNase A and Proteinase K
- DNA purification kit

Protocol:

- Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
- Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
- Immunoprecipitation:
 - Pre-clear the chromatin lysate with Protein A/G beads.
 - Incubate the pre-cleared lysate with an antibody against the MYST protein overnight at 4°C. An IgG control should be run in parallel.
 - Add Protein A/G beads to capture the antibody-protein-DNA complexes.
- Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
- DNA Purification: Treat the eluate with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard DNA purification kit.
- Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.

Role in Disease and as Therapeutic Targets

The critical roles of MYST family members in fundamental cellular processes mean their dysregulation is linked to a variety of human diseases, particularly cancer.

- **MOZ and MLL:** Chromosomal translocations involving the MOZ gene are associated with acute myeloid leukemia (AML). The resulting fusion proteins, such as MOZ-TIF2 and MOZ-CBP, possess aberrant acetyltransferase activity and contribute to leukemogenesis by altering the expression of key hematopoietic genes.
- **TIP60 in Cancer:** TIP60 can act as both a tumor suppressor and an oncogene depending on the cellular context. Its tumor-suppressive functions are linked to its role in the DNA damage response and its ability to activate pro-apoptotic genes. Conversely, in some cancers, TIP60 is overexpressed and promotes cell proliferation and survival.
- **hMOF in Cancer:** hMOF (human MOF) is frequently downregulated in various cancers, and its loss is associated with genomic instability and tumor progression.

Given their involvement in oncogenesis, MYST HATs have emerged as promising targets for cancer therapy. The development of small molecule inhibitors that specifically target the catalytic activity of individual MYST proteins is an active area of research. For example, inhibitors of TIP60 are being explored for their potential to sensitize cancer cells to DNA-damaging agents. The development of potent and selective inhibitors remains a challenge due to the conserved nature of the acetyl-CoA binding pocket among HATs. However, targeting the unique structural features of the MYST domain or disrupting the protein-protein interactions within the large MYST complexes may provide alternative therapeutic strategies.

Conclusion

The MYST family of histone acetyltransferases are master regulators of the chromatin landscape, playing indispensable roles in transcription, DNA repair, and replication. Their intricate involvement in these fundamental processes underscores their importance in maintaining cellular homeostasis. The dysregulation of MYST HATs is a common feature in cancer and other diseases, making them attractive targets for novel therapeutic interventions. Further research into the specific functions and regulation of individual MYST complexes will undoubtedly continue to provide critical insights into human biology and disease, paving the way for the development of innovative epigenetic drugs.

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